
4-(1,3-Thiazole-4-carbonyl)piperazine-1-sulfonyl fluoride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(1,3-Thiazole-4-carbonyl)piperazine-1-sulfonyl fluoride, also known as TPCK, is a chemical compound that has been widely used in scientific research for its ability to inhibit serine proteases. TPCK is a potent inhibitor of trypsin, chymotrypsin, and other proteases that play a critical role in many biological processes.
Mecanismo De Acción
4-(1,3-Thiazole-4-carbonyl)piperazine-1-sulfonyl fluoride works by irreversibly binding to the active site of serine proteases, preventing them from carrying out their normal physiological functions. The sulfonyl fluoride group of 4-(1,3-Thiazole-4-carbonyl)piperazine-1-sulfonyl fluoride reacts with the serine residue in the active site of the protease, forming a covalent bond that blocks the enzyme's activity. 4-(1,3-Thiazole-4-carbonyl)piperazine-1-sulfonyl fluoride is highly specific for serine proteases, making it an ideal tool for studying the role of these enzymes in various biological processes.
Biochemical and Physiological Effects
4-(1,3-Thiazole-4-carbonyl)piperazine-1-sulfonyl fluoride has been shown to have a number of biochemical and physiological effects in vitro and in vivo. In vitro, 4-(1,3-Thiazole-4-carbonyl)piperazine-1-sulfonyl fluoride inhibits the activity of trypsin, chymotrypsin, and other serine proteases, leading to a decrease in the proteolytic activity of these enzymes. In vivo, 4-(1,3-Thiazole-4-carbonyl)piperazine-1-sulfonyl fluoride has been shown to reduce inflammation and tissue damage in animal models of disease, suggesting that it may have therapeutic potential for a variety of conditions.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of 4-(1,3-Thiazole-4-carbonyl)piperazine-1-sulfonyl fluoride is its high specificity for serine proteases. This makes it a valuable tool for studying the role of these enzymes in various biological processes. However, 4-(1,3-Thiazole-4-carbonyl)piperazine-1-sulfonyl fluoride is also highly reactive and can bind to other proteins and molecules, leading to non-specific effects. Additionally, 4-(1,3-Thiazole-4-carbonyl)piperazine-1-sulfonyl fluoride is a potent inhibitor of serine proteases, which can make it difficult to study the physiological effects of these enzymes in vivo.
Direcciones Futuras
There are many potential future directions for research on 4-(1,3-Thiazole-4-carbonyl)piperazine-1-sulfonyl fluoride and its applications. One area of interest is the development of more specific and potent inhibitors of serine proteases that can be used to study their role in disease. Another area of interest is the development of new therapies based on the inhibition of serine proteases, particularly for diseases such as cancer and inflammation. Finally, there is a need for further research into the biochemical and physiological effects of 4-(1,3-Thiazole-4-carbonyl)piperazine-1-sulfonyl fluoride and other serine protease inhibitors, in order to better understand their potential therapeutic applications.
Métodos De Síntesis
4-(1,3-Thiazole-4-carbonyl)piperazine-1-sulfonyl fluoride is synthesized by reacting thiazolidine-4-carboxylic acid with piperazine in the presence of thionyl chloride. The resulting intermediate is then reacted with sulfonyl fluoride to yield 4-(1,3-Thiazole-4-carbonyl)piperazine-1-sulfonyl fluoride. The synthesis of 4-(1,3-Thiazole-4-carbonyl)piperazine-1-sulfonyl fluoride is a multi-step process that requires careful control of reaction conditions and purification steps to obtain a high yield and purity of the final product.
Aplicaciones Científicas De Investigación
4-(1,3-Thiazole-4-carbonyl)piperazine-1-sulfonyl fluoride has been used extensively in scientific research as a tool to study the role of serine proteases in various biological processes. Serine proteases are involved in many physiological and pathological processes, including blood coagulation, inflammation, and cancer progression. By inhibiting the activity of these proteases, 4-(1,3-Thiazole-4-carbonyl)piperazine-1-sulfonyl fluoride can help researchers better understand the mechanisms underlying these processes and develop new therapies for diseases.
Propiedades
IUPAC Name |
4-(1,3-thiazole-4-carbonyl)piperazine-1-sulfonyl fluoride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10FN3O3S2/c9-17(14,15)12-3-1-11(2-4-12)8(13)7-5-16-6-10-7/h5-6H,1-4H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HLBNBHPSTZLFDR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C(=O)C2=CSC=N2)S(=O)(=O)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10FN3O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![6-(3,5-Dimethylphenyl)-4,7,8-trimethyl-2-(2-oxopropyl)purino[7,8-a]imidazole-1,3-dione](/img/no-structure.png)
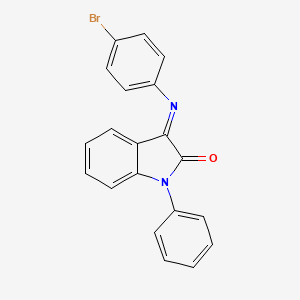
![2-{4-[1-{2-[(2-furylmethyl)amino]-2-oxoethyl}-2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl]phenyl}-N-isopropylacetamide](/img/structure/B2507096.png)

![N-(2-Methoxyethyl)-N-[(2-methylpyrazol-3-yl)methyl]but-2-ynamide](/img/structure/B2507103.png)
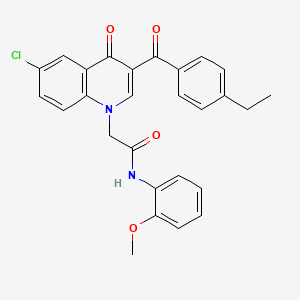
![2-(2-methoxyphenoxy)-N-(2-(5-(4-methylbenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)acetamide](/img/structure/B2507105.png)

![Methyl 7-chloroimidazo[1,5-a]pyridine-5-carboxylate](/img/structure/B2507108.png)
![5-[4-(4-Fluorophenyl)piperazin-1-yl]-3-[(4-methylphenyl)sulfonyl][1,2,3]triazolo[1,5-a]quinazoline](/img/structure/B2507109.png)
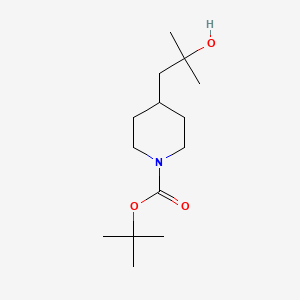
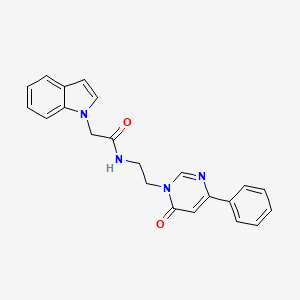
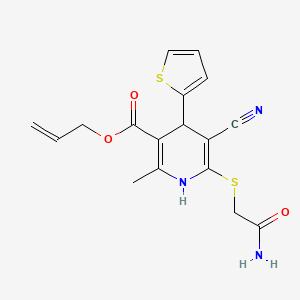
![1-[1-(2-Bromo-4-methylphenyl)-2,5-dioxopyrrolidin-3-yl]piperidine-4-carboxamide](/img/structure/B2507115.png)